N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide - 3916-80-1

N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Catalog Number: EVT-4001345
CAS Number: 3916-80-1
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of 5-phenyl-1,3,4-oxadiazol-2-amine with acetyl chloride: This method involves the acylation of the amine group in 5-phenyl-1,3,4-oxadiazol-2-amine using acetyl chloride. []
  • Reaction of benzohydrazide with chloroacetyl chloride followed by cyclization: This approach starts with the reaction of benzohydrazide with chloroacetyl chloride. The resulting intermediate is then cyclized to form the oxadiazole ring, followed by reaction with ammonia to yield N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. []
Molecular Structure Analysis
  • Planar structure: The urea linkage in N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, a derivative, is coplanar due to intramolecular hydrogen bond formation. This configuration results in a structure analogous to a four-ring compound. [, ]
  • Conformation: Studies on geotropically active phthalamic acid derivatives, structurally similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, show they exist as monomers with intermolecular hydrogen bonding between the carboxylic acid groups and the nitrogen or oxygen of the amide side chains. []
Chemical Reactions Analysis
  • N-alkylation: Reacting N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide with alkyl halides allows for the introduction of alkyl groups at the nitrogen atom, resulting in N-alkylated derivatives. []
  • Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamide derivatives, incorporating sulfonyl groups at the nitrogen. []
Mechanism of Action
  • Antitubercular activity: Nitro-substituted heteroaromatic carboxamides derived from N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide exhibited promising activity against Mycobacterium tuberculosis. The activity is linked to the electronic density distribution across the nitro-substituted heteroaromatic ring attached to the amide group. []
  • Apoptosis induction: 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, structurally related to N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, induced apoptosis in cancer cells via the caspase pathway, suggesting potential as anticancer agents. []
Applications
  • Antimicrobial agents: Many studies have explored the antimicrobial potential of N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide derivatives. For example, some derivatives showed good antibacterial and antifungal activity. [, , , , , ]
  • Anticancer agents: Researchers have synthesized and evaluated N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide derivatives for their anticancer properties. Some exhibited promising activity against various cancer cell lines. [, , ]
  • Insect growth regulators: Derivatives like N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea have shown potential as insect growth regulators. [, ]
  • Photophysical and electrochemical properties: Studies on 2,2'-bis(1,3,4-oxadiazol-2-yl)biphenyls, structurally related to N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, revealed interesting electrochemical and photophysical behavior. These properties led to their application as effective electron transport hosts in phosphorescent organic light-emitting diodes (PHOLEDs). []

N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide

  • Compound Description: This compound is a naphtho-furan derivative synthesized from ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxylate. It exhibited good antibacterial and antifungal activity in the study. []
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl core structure with N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. The key difference is the substitution of the acetamide group onto a naphtha[2,1-b]furan ring system instead of directly onto the oxadiazole ring. []

N-(5-nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide

  • Compound Description: Similar to the previous compound, this is also a naphtho-furan derivative synthesized from ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxylate. It also displayed good antibacterial and antifungal activity. []
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl core with N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. The structural variation lies in the substitution of the acetamide group onto a naphtha[2,1-b]furan ring system with a nitro group instead of directly onto the oxadiazole ring. []

N-[5-(4-Substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(Substituted)-Acetamides

  • Compound Description: This refers to a series of novel acetamide derivatives containing a substituted-1,3,4-oxadiazole moiety. These compounds were synthesized from 5-aryl-2-chloroacetamido-1,3,4-oxadiazoles and various secondary amines. The study focused on their local anesthetic potential using the rabbit corneal reflex method and guinea pig's wheal derm method. Notably, several compounds within this series, including compound 19, exhibited significant local anesthetic activity. []
  • Relevance: This series of compounds is closely related to N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, sharing the central N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide structure. The key difference lies in the presence of various substituents on both the phenyl ring at the 5-position of the oxadiazole ring and the acetamide nitrogen. []

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides

  • Compound Description: This group of compounds was synthesized by reacting 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide with substituted 5-phenyl-1,3,4-oxadiazole-2-thiols. The study evaluated their potential as antitubercular agents against Mycobacterium tuberculosis H37Rv. []
  • Compound Description: These novel compounds were synthesized and characterized, focusing on their anticancer properties. Their cytotoxicity was evaluated on PANC-1, HepG2, and MCF7 cell lines using MTT assays to determine IC50 and CC50 values. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile (I)

  • Compound Description: This heterocyclic 1,3,4-oxadiazole derivative was studied for its crystal structure and features a methoxyphenyl ring and a benzonitrile group. []
  • Relevance: This compound, similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, possesses the 5-aryl-1,3,4-oxadiazol-2-yl moiety. In this case, the aryl group is a 4-methoxyphenyl ring. The key difference lies in the substitution at the 2-position of the oxadiazole ring. While the target compound has a directly attached acetamide group, this derivative features a methoxymethylene linker connected to a 3-methoxy-4-cyanophenyl group. []

N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II)

  • Compound Description: This heterocyclic 1,3,4-oxadiazole derivative was studied for its crystal structure and features a chlorophenyl ring and an acetamide group. []
  • Relevance: Like N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, this compound contains the 1,3,4-oxadiazol-2-yl scaffold. The aryl substituent at the 5-position is a 4-chlorophenyl ring. The distinction arises from the substitution at the 2-position of the oxadiazole ring. The target compound has a directly attached acetamide group, while this derivative has a methoxymethylene linker connected to a 4-acetamidophenyl group. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This novel compound, synthesized via a "cost-effective" approach, is a non-condensed pyrazoline-bearing hybrid molecule. It incorporates 1,3,4-thiadiazole and dichloroacetic acid moieties. This compound underwent in vitro anticancer activity screening against the “60 lines screening” (NCI DTP protocol). []
  • Relevance: While structurally distinct from N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, both compounds belong to the same chemical class, featuring a heterocyclic ring substituted with an acetamide group. They both share the acetamide moiety, highlighting a potential shared chemical reactivity or biological target. []

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

  • Compound Description: This compound was investigated for its potential anticancer activity and crystal structure. This study explored three different polymorphic structures of this compound. []
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl core with N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. The difference lies in the 2H-chromen-2-one group attached to the 3-position of the oxadiazole ring, as opposed to the acetamide group in the target compound. []

3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

  • Compound Description: This compound was also investigated for its potential anticancer activity and crystal structure. Two distinct polymorphic structures were studied in this case. []

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)- N ′-benzoyl Urea

  • Compound Description: This compound is a novel insect-growth-regulator (IGR) with its crystal structure determined. It features a urea linkage that is coplanar with intramolecular hydrogen bond formation, creating a structure analogous to a four-ring compound. [, ]
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. The key difference is the N′-benzoyl urea group attached to the nitrogen of the oxadiazole ring, in contrast to the acetamide group in the target compound. [, ]

3-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Derivatives

  • Compound Description: This group of coumarin-oxadiazole derivatives was synthesized from 2-hydroxy benzaldehyde and diethylmalonate. The compounds were then tested for in vitro anthelmintic activity against adult Indian earthworms (Pheretima posthuma). Notably, the 4-chloro derivative exhibited the highest activity compared to the standard. []
  • Relevance: These compounds are closely related to N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, sharing the 5-phenyl-1,3,4-oxadiazol-2-yl core structure. The difference lies in the 4-acetyl-2H-chromen-2-one group attached to the 2-position of the oxadiazole ring, unlike the acetamide group in the target compound. []

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG

  • Compound Description: These two novel azaheterocycle-based bolas were synthesized via a Cu-catalyzed click reaction using 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 and terminal ethynyls derived from PEG-3 and PEG-4. The study investigated their potential as fluorescent chemosensors for electron-deficient species due to their two heteroaromatic cores and a PEG linker. They exhibited a "turn-off" fluorescence response towards nitro-explosives like 2,4-dinitrotoluene (DNT), 2,4,6-trinitrotoluene (TNT), pentaerythritol tetranitrate (PETN), and Hg2+ cations. []
  • Relevance: These compounds are related to N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide as they both possess the 5-phenyl-1,3,4-oxadiazol-2-yl unit. The key structural difference lies in the presence of a 4-(1H-1,2,3-triazol-4-yl)phenyl group attached to the 2-position of the oxadiazole ring, which is further linked to PEG chains, unlike the acetamide group in the target compound. []
  • Compound Description: This study investigated the photophysical and charge transportation properties of iridium complexes incorporating N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide as the ancillary ligand. The research aimed to understand the underlying microscopic mechanisms behind their experimental behavior. []
  • Relevance: While structurally distinct from N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, both compounds share the 5-phenyl-1,3,4-oxadiazol-2-yl unit. This study highlights the utility of this core structure in coordinating with metal centers to form complexes with potentially useful photophysical and electrochemical properties. []

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

  • Compound Description: This phthalamic acid derivative is recognized for its geotropic activity in plants. The crystal structure analysis revealed its conformational similarity to other active derivatives in the series. Notably, it exists as a monomer with intermolecular hydrogen bonding between the carboxylic acid groups and the nitrogen or oxygen of the amide side chains, contrary to the dimer formation tendency observed in many carboxylic acids. []
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. The key distinction lies in the presence of a benzoic acid group at the 2-position of the oxadiazole ring instead of the acetamide group found in the target compound. []
  • Compound Description: This study focused on four new iridium(III) cyclometalated complexes (Ir1–Ir4). These complexes utilized 4-trifluoromethylphenylpyridine as the main ligand and incorporated various 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives, including fluoro/trifluoromethyl substituted versions, as ancillary ligands. These complexes exhibited green phosphorescence (λmax = 519–537 nm) with photoluminescence quantum efficiency yields ranging from 10% to 53% in CH2Cl2 solutions at room temperature. The study further explored their use in organic light emitting diodes (OLEDs), revealing good performance. []
  • Relevance: These complexes, while structurally distinct from N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, highlight the utility of incorporating the 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol unit as an ancillary ligand in developing phosphorescent iridium complexes for potential OLED applications. []

N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides (5a-d)

  • Compound Description: This group of compounds was synthesized unexpectedly while attempting to prepare N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides. This formation occurred through the reaction of (E)-2-aroylmethyl-3-(2-furyl) acrylohydrazides with tosylisocyanate, followed by acid-catalyzed cyclization. []

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamides

  • Compound Description: These 1,2,3,4-tetrahydropyrimidine derivatives, incorporating oxadiazole and pyridine moieties, were synthesized using microwave irradiation. The study demonstrated the efficacy of microwave irradiation for rapid synthesis of these compounds. These compounds were screened for in vitro antibacterial activity against Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Their antifungal activity was evaluated against Candida albicans, Aspergillus niger, and Aspergillus clavatus using the micro-broth dilution method. In vitro antimycobacterial activity was determined against Mycobacterium tuberculosis H37Rv strain using the Lowenstein-Jensen medium. The results indicated potent antimicrobial and antitubercular activity for some compounds. []
  • Relevance: These compounds, while structurally distinct from N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, share the presence of an acetamide group linked to the 2-position of the oxadiazole ring, potentially suggesting shared synthetic approaches or biological targets. []

5-aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles (Ia-VIa)

  • Compound Description: These compounds were synthesized from the reaction of 5-aryl-2-amino-1,3,4-oxadiazoles with α-chloro-α-phenylacetyl chloride. The compounds were evaluated for antibacterial activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Significant activity was observed against S. aureus, with MIC values ranging from 0.24 to 125 μg/mL. []
  • Relevance: These compounds share the 1,3,4-oxadiazole core and the presence of an acetamide group at the 2-position with N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. The key difference lies in the α-chloro-α-phenyl substituent on the acetamide nitrogen, unlike the simple methyl group in the target compound. []

5-aryl-2-[(α-bromopropionyl)amino]-1,3,4-oxadiazoles (VIIa-XIIa)

  • Compound Description: These compounds were synthesized from the reaction of 5-aryl-2-amino-1,3,4-oxadiazoles with α-bromopropionyl bromide. The compounds were evaluated for antibacterial activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Significant activity was observed against S. aureus, with MIC values ranging from 0.24 to 125 μg/mL. []

5-phenyl/methyl-2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-4-thiazolidinones (It-XIIt)

  • Compound Description: These compounds were synthesized by refluxing 5-aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles (Ia-VIa) and 5-aryl-2-[(α-bromopropionyl)amino]-1,3,4-oxadiazoles (VIIa-XIIa) with ammonium thiocyanate. The compounds were evaluated for antibacterial activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Significant activity was observed against S. aureus, with MIC values ranging from 0.24 to 125 μg/mL. []

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i)

  • Compound Description: This series of compounds was designed and synthesized as potential alkaline phosphatase inhibitors. Biological evaluation showed they exhibited good to excellent inhibitory activity against alkaline phosphatase. Molecular docking studies were performed to evaluate their binding affinity to the alkaline phosphatase enzyme (PDBID 1EW2). []
  • Relevance: These compounds belong to the 1,3,4-oxadiazole class, like N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. The structural difference lies in the presence of a benzamide group linked to the oxadiazole ring through a methylene bridge at the 2-position and an alkylthio group at the 5-position. []

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides (1a-e)

  • Compound Description: These nitro-substituted heteroaromatic carboxamides were synthesized and tested against three Mycobacterium tuberculosis cell lines for antitubercular activity. The study suggested that their activities could be related to the electronic density distribution across the nitro-substituted heteroaromatic ring attached to the amide group. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound's crystal structure has been determined, revealing its monoclinic P21 space group. The crystal packing is characterized by C—H⋯N and C—H⋯O contacts. []

Copper(II) complexes with (5-phenyl-1,3,4-thiadiazol/oxadiazol-2-yl-thio)acetic acid

  • Compound Description: This study reports two novel dinuclear copper(II) complexes characterized by elemental analysis, IR spectroscopy, and X-ray single-crystal diffraction. []
  • Relevance: Although structurally different from N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, this research highlights the potential of incorporating a 5-phenyl-1,3,4-oxadiazol-2-ylthio unit in building metal complexes with potential biological applications. []

N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines (7a–7q)

  • Compound Description: These 7-substituted 6,14-ethenomorphinane derivatives were synthesized and characterized using various spectroscopic methods, including HR-MS, FT-IR, 1H-NMR, 13C-NMR, APT, and 2D-NMR (HETCOR, COSY, INADEQUATE). The compounds feature a rigid morphine structure with a 6,14-endo-etheno bridge and a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7) in the (S)-configuration (7α). []

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

  • Compound Description: The crystal structure of this compound was determined, revealing a chair conformation for the piperazine ring and specific dihedral angles between the quinoline, 1,3,4-oxadiazole, and benzene rings. The crystal packing analysis showed the formation of infinite chains along the b axis through C—H⋯N hydrogen bonds. []
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. The difference lies in the 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)quinolin-3-yl substituent at the 2-position of the oxadiazole ring instead of the acetamide group in the target compound. []

r-1,c-2,t-3,t-4-1,3-Bis(4-methoxyphenyl)-2,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: This compound is a 1:1 inclusion complex with 1,4-dioxane. Its crystal structure was determined, revealing a centrosymmetric structure with an exactly planar cyclobutane ring. The four C—C single bonds of the cyclobutane ring were found to be equal in length (1.569 (4) Å). []
  • Relevance: This compound incorporates two 5-phenyl-1,3,4-oxadiazol-2-yl units within its structure, highlighting the versatility of this motif in building more complex molecules. []

3-(5-Substituted Phenyl-[1,3,4]oxadiazol-2-yl)-1H-indole

  • Compound Description: This class of compounds was synthesized via the Fischer indole synthesis and subsequent reactions, ultimately leading to the formation of indole-substituted oxadiazoles. The study demonstrated promising in vitro antimicrobial activities against S. aureus, E. coli, and B. subtilis for several synthesized compounds. []
  • Relevance: This series, while structurally distinct from N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, highlights the potential of incorporating a 5-aryl-1,3,4-oxadiazol-2-yl unit into various molecular scaffolds to develop compounds with potential antimicrobial properties. []

2,2′-Bis(5-phenyl-1,3,4-oxadiazol-2-yl)biphenyls

  • Compound Description: This study investigated the electrochemical and photophysical properties of 2,2′-bis(5-phenyl-1,3,4-oxadiazol-2-yl)biphenyls. These compounds were found to be effective electron transport hosts for phosphorescent organic light emitting diodes (PHOLEDs). []
  • Relevance: This study demonstrates the potential of incorporating two 5-phenyl-1,3,4-oxadiazol-2-yl units within a biphenyl scaffold to develop efficient materials for OLED applications. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: The crystal structure of this compound was determined. Analysis revealed that the phenyl and oxadiazole rings are nearly coplanar, while the pyridazine ring and the morpholine ring adopt a chair conformation. The crystal packing is characterized by various hydrogen bond interactions. []
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl unit with N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. The difference lies in the 4-chloro-5-(morpholin-4-yl)-3-oxo-2,3-dihydropyridazin-2-ylmethyl substituent at the 2-position of the oxadiazole ring. []

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxyphenyl)-3,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: This compound is a syn-head-to-head photodimer of a diphenyloxazolylcyclobutane (s-DPC) derivative. Despite being a syn-head-to-head photodimer, it does not exhibit molecular mirror symmetry in its crystalline form. The cyclobutane ring adopts a puckered conformation, and the four C-C single bonds within this ring show variations in length. []
  • Relevance: This compound, similar to r-1,c-2,t-3,t-4-1,3-Bis(4-methoxyphenyl)-2,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane, incorporates two 5-phenyl-1,3,4-oxadiazol-2-yl units within its structure, demonstrating the utility of this motif in constructing diverse molecular architectures. []

2-[4-Acetyl-5-(biphenyl-4-yl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

  • Compound Description: The crystal structure of this compound was determined, showing a nearly planar five-membered oxadiazole ring and specific dihedral angles between the phenyl rings and the oxadiazole ring. []
  • Relevance: This compound shares the 1,3,4-oxadiazol-2-yl core structure with N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. The difference lies in the presence of a biphenyl group at the 5-position of the oxadiazole ring and a 2-acetoxyphenyl group at the 2-position, contrasting with the phenyl and acetamide substituents in the target compound. []

Properties

CAS Number

3916-80-1

Product Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

InChI

InChI=1S/C10H9N3O2/c1-7(14)11-10-13-12-9(15-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14)

InChI Key

DIZOBXSYWYNPLR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(O1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.